(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone

Drug Design Lipophilicity ADME

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone is a synthetic heterocyclic amide that combines a 3‑(cyclopropylmethoxy)pyrrolidine core with a tetrahydrofuran‑2‑carbonyl moiety. Its molecular formula is C₁₃H₂₁NO₃ and its molecular weight is 239.315 g mol⁻¹.

Molecular Formula C13H21NO3
Molecular Weight 239.315
CAS No. 2034386-95-1
Cat. No. B2422939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone
CAS2034386-95-1
Molecular FormulaC13H21NO3
Molecular Weight239.315
Structural Identifiers
SMILESC1CC(OC1)C(=O)N2CCC(C2)OCC3CC3
InChIInChI=1S/C13H21NO3/c15-13(12-2-1-7-16-12)14-6-5-11(8-14)17-9-10-3-4-10/h10-12H,1-9H2
InChIKeyJQXPGCPPUULIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone (CAS 2034386-95-1): Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone is a synthetic heterocyclic amide that combines a 3‑(cyclopropylmethoxy)pyrrolidine core with a tetrahydrofuran‑2‑carbonyl moiety. Its molecular formula is C₁₃H₂₁NO₃ and its molecular weight is 239.315 g mol⁻¹ [1]. The compound presents three distinct pharmacophoric features: a hydrogen‑bond‑accepting tetrahydrofuran ring, a conformationally constrained pyrrolidine scaffold, and a cyclopropylmethoxy substituent that is known to modulate lipophilicity and metabolic stability [2]. It is primarily listed as a research chemical and custom‑synthesis building block, with computed physicochemical properties (XLogP3 ≈ 1.2–1.5, TPSA ≈ 42–48 Ų) that differentiate it from simpler pyrrolidine‑tetrahydrofuran amides [2].

Fragment-based design scaffold with cyclopropylmethoxy group
PROTAC linker precursor: rigid pyrrolidine–THF amide
Rapid SAR diversification via amide coupling

Why (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone Cannot Be Replaced by Generic In‑Class Analogs Without Quantifiable Performance Trade‑offs


The specific combination of the cyclopropylmethoxy group, the pyrrolidine ring, and the tetrahydrofuran‑2‑carbonyl amide in (3‑(Cyclopropylmethoxy)pyrrolidin‑1‑yl)(tetrahydrofuran‑2‑yl)methanone creates a unique three‑dimensional pharmacophore and a distinct physicochemical signature that cannot be replicated by simple substitution. The cyclopropylmethoxy group imparts steric bulk and metabolic resistance that are absent in linear alkoxy or unsubstituted analogs, while the tetrahydrofuran‑2‑carbonyl moiety contributes defined hydrogen‑bonding capacity and conformational preferences that differ from aromatic furan or six‑membered tetrahydropyran analogs [1]. Even within the same pyrrolidine class, replacement with methoxy, hydroxy, or piperidine derivatives leads to quantifiable changes in LogP, TPSA, and hydrogen‑bonding profile that directly impact target binding, solubility, and cellular permeability [2].

Cyclopropylmethoxy group
Linear alkoxy substitution may shift lipophilicity and metabolic stability
Tetrahydrofuran-2-carbonyl
Aromatic furan or tetrahydropyran may shift H‑bonding and conformational preferences
Pyrrolidine core
Piperidine or hydroxy analogs may change TPSA and donor count, affecting permeability balance

Quantitative Differentiation Evidence for (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone Relative to Closest Structural Analogs


Computed Lipophilicity (XLogP3) Differentiates Target Compound from Unsubstituted and Methoxy Analogs

The target compound's predicted XLogP3 (1.2–1.5) is elevated relative to the unsubstituted analog pyrrolidin‑1‑yl(tetrahydrofuran‑2‑yl)methanone (estimated XLogP3 ≈ 0.3) and the 3‑methoxy analog (estimated XLogP3 ≈ 0.7), as computed by the XLogP3 method based on fragment contributions [1]. This increased lipophilicity enhances membrane permeability but may also reduce aqueous solubility.

Lipophilicity (XLogP3)
Class-level inference
Target (predicted) ≈ 1.2–1.5
Unsub. / 3‑MeO ≈ 0.3 / ≈ 0.7
Reported lipophilicity profile may differentiate target from simpler analogs in ADME research.
ΔLogP ≈ 0.5–1.2 vs unsub. analog; XLogP3 prediction.
Drug Design Lipophilicity ADME

Topological Polar Surface Area (TPSA) Comparison with Pyrrolidine and Piperidine Derivatives

The target compound has a TPSA of approximately 42–48 Ų, notably higher than the unsubstituted analog (≈ 30 Ų) due to the additional ether oxygen in the cyclopropylmethoxy group [1]. This TPSA remains well below the 140 Ų threshold for oral bioavailability but is elevated relative to piperidine analogs with similar substituents (≈ 38–42 Ų) [2].

Topological PSA (TPSA)
Class-level inference
Target ≈ 42–48 Ų
Unsub. / Piperidine ≈ 30 / ≈ 38–42
Moderate TPSA elevation may support balanced permeability and solubility in research.
ΔTPSA ≈ 12–18 Ų vs unsub.; predicted; below 140 Ų threshold.
Medicinal Chemistry TPSA Bioavailability

Hydrogen Bond Acceptor Count and Donor Availability Differentiate Target from Hydroxy‑Substituted Analogs

The target compound possesses 3 hydrogen bond acceptors (ether oxygen, amide carbonyl, tetrahydrofuran oxygen) and 0 hydrogen bond donors, distinguishing it from 3‑hydroxy analogs that introduce a donor site (3 acceptors, 1 donor) [1]. The cyclopropylmethoxy ether oxygen is a weaker hydrogen bond acceptor than a hydroxyl group, which may reduce non‑specific binding to plasma proteins and off‑target proteins.

H‑Bond Donor Count
Class-level inference
Target 0 donors, 3 acceptors
3‑hydroxy analog 1 donor, 3 acceptors
Absence of H‑bond donors may reduce off‑target binding probability in kinase/receptor assays.
Donor count: 0 vs 1; structural inference, no experimental data.
Structure-Activity Relationship H-Bonding Drug-Receptor Interaction

Rotatable Bond Count and Conformational Restriction Relative to Linear Alkoxy Analogs

The target compound has 5 rotatable bonds (excluding ring constraints), which is 1–2 fewer than linear n‑propoxy (6) or n‑butoxy (7) analogs, owing to the intrinsic rigidity of the cyclopropane ring [1]. A lower rotatable bond count is correlated with improved oral bioavailability in drug‑likeness filters [2].

Rotatable Bond Count
Class-level inference
Target 5
n‑propoxy / n‑butoxy 6 / 7
Lower rotatable bond count may correlate with improved oral bioavailability in drug‑likeness research.
Δ = 1–2; computed from 2D structure.
Conformational Analysis Rotatable Bonds Drug-likeness

Predicted Metabolic Stability Advantage of Cyclopropyl Group Over Linear Alkyl Ethers

The cyclopropylmethoxy group is known to resist oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl ethers, because the cyclopropane ring introduces both steric hindrance and electronic effects that slow hydroxylation [1]. Experimental microsomal stability data for analogous cyclopropyl‑containing ethers show >50% remaining after 30 min incubation, whereas linear alkoxy counterparts typically show <30% remaining [2].

Metabolic Stability (pred.)
Class-level inference
Target (predicted) >50% remaining
Linear alkoxy (typical)
Cyclopropyl group may enhance metabolic stability in microsomal assays compared to linear ethers.
≈ 1.7‑fold higher; data from literature for related cyclopropyl ethers.
Metabolic Stability Cyclopropane ADME

Optimal Application Domains for (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(tetrahydrofuran-2-yl)methanone Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery and Lead Optimization

The compound's distinct physicochemical signature (LogP ≈ 1.2–1.5, TPSA ≈ 42–48 Ų, 5 rotatable bonds, 0 H‑bond donors) makes it a suitable starting fragment for programs targeting intracellular enzymes or receptors where moderate permeability and metabolic stability are desired [1].

Proteolysis-Targeting Chimera (PROTAC) Linker Synthesis

The combination of a rigid cyclopropylmethoxy‑pyrrolidine and a flexible tetrahydrofuran amide provides an ideal linker moiety with controlled length and conformational bias, which can optimize ternary complex formation in PROTAC designs [1].

Chemical Probe Development for Phenotypic Screening

The absence of hydrogen bond donors and a moderate TPSA minimize off‑target interactions, making this compound a cleaner probe for chemical biology studies where target specificity must be maintained across broad screening panels [1].

Custom Synthesis Intermediate for Structure-Activity Relationship (SAR) Libraries

The synthetic accessibility of the amide bond allows rapid diversification at the tetrahydrofuran carboxyl terminus or the pyrrolidine nitrogen, enabling parallel synthesis of analog libraries for systematic SAR exploration [1].

Application
Selection Property
Validation Focus
Fragment-based drug design
Moderate lipophilicity and hydrogen‑bonding profile
Permeability and off‑target binding assessment
PROTAC linker synthesis
Rigid pyrrolidine–THF amide linkage with conformational bias
Ternary complex formation efficiency
Chemical probe development
Zero H‑bond donors and moderate TPSA
Off‑target selectivity in broad screening panels
SAR library synthesis
Amide bond diversification handle
Rapid analog generation and ADME profiling
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